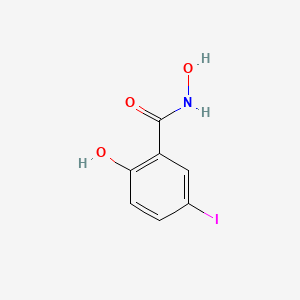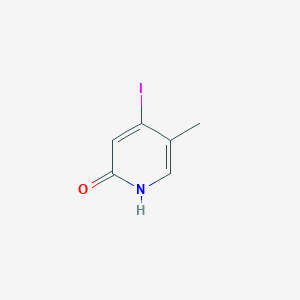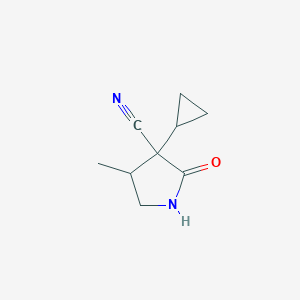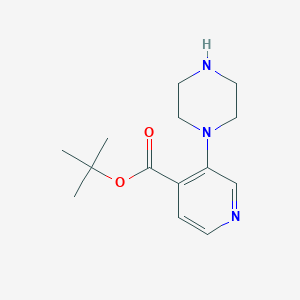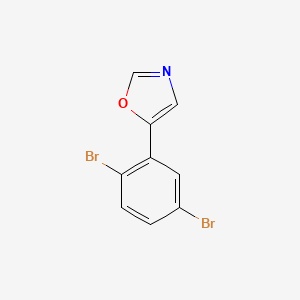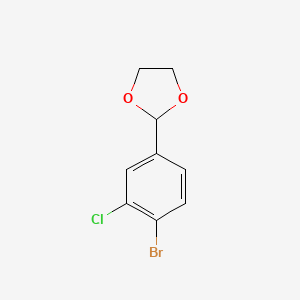
2-(4-Bromo-3-chlorophenyl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-Bromo-3-chlorophenyl)-1,3-dioxolane” likely contains a dioxolane group, which is a type of acetal and is commonly used as a protecting group in organic synthesis . The “4-Bromo-3-chlorophenyl” part of the name suggests the presence of a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with bromine and chlorine substituents .
Molecular Structure Analysis
The molecular structure would likely consist of a phenyl ring substituted with bromine and chlorine atoms, and a dioxolane group attached to the phenyl ring .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the reaction conditions and the other reactants present. For example, the dioxolane group could potentially be hydrolyzed under acidic or basic conditions to yield the corresponding diol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Properties such as melting point, boiling point, solubility, and stability could be predicted based on the properties of similar known compounds .科学的研究の応用
Synthesis of Fungicide Intermediates
One significant application involves the synthesis of important intermediates for fungicides. For example, derivatives of 2-(4-Bromo-3-chlorophenyl)-1,3-dioxolane have been utilized in the synthesis of difenoconazole, a potent fungicide. The process features facile reaction conditions, high yields, and the use of cost-effective reagents (Xie Wei-sheng, 2007).
Lithiation and Functionalization in Organic Synthesis
Another application is in organic synthesis, where lithiation techniques have been applied to 2-(chloroaryl)-2-methyl-1,3-dioxolanes for the synthesis of ortho-functionalized acetophenone derivatives. This demonstrates the compound's utility in creating complex organic molecules through strategic functional group manipulation (G. Lukács, M. Porcs-Makkay, G. Simig, 2003).
Copolymer Synthesis and Characterization
In the realm of materials science, copolymers of 2-(o-chlorophenyl)-4-methylene-1,3-dioxolane with other vinyl monomers have been synthesized, investigated for their structure, and analyzed for their intrinsic viscosity and conformational transitions. These studies contribute to understanding the physical properties of new polymeric materials (S. Morariu, M. Bercea, 2004).
Crystal Structure Analysis
Crystallographic studies have been conducted on compounds containing the 2-(4-Bromo-3-chlorophenyl)-1,3-dioxolane moiety, revealing insights into molecular conformations and intermolecular interactions. Such studies are crucial for understanding the physicochemical properties of these compounds and their potential applications in drug design (M. Nizammohideen, M. Damodiran, A. Subbiahpandi, P. Perumal, 2009).
Anticancer Drug Intermediates
The compound has also been identified as an important intermediate in the preparation of platinum-based anticancer drugs. This underscores its value in the pharmaceutical industry for developing treatments for cancer (De-cai Wang, Jingyi Bai, W. Xu, Tao Gai, Hua-quan Liu, 2009).
将来の方向性
特性
IUPAC Name |
2-(4-bromo-3-chlorophenyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c10-7-2-1-6(5-8(7)11)9-12-3-4-13-9/h1-2,5,9H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRIAFMSTIFISP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-3-chlorophenyl)-1,3-dioxolane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{3-[(3,4-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356040.png)
![1-{3-[(4-Bromophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356042.png)
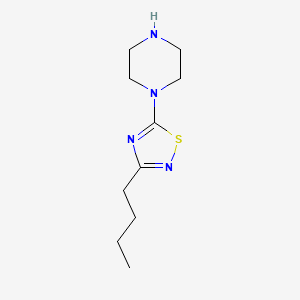
![[(3-Methyl-1,2,4-oxadiazol-5-yl)(tetrahydro-2H-pyran-4-yl)methyl]amine hydrochloride](/img/structure/B6356078.png)
![(2S,4S)-1-[(t-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid](/img/structure/B6356085.png)


